N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride
Description
Properties
Molecular Formula |
C12H29ClN4O |
|---|---|
Molecular Weight |
280.84 g/mol |
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H28N4O.ClH/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13;/h14-15H,2-11,13H2,1H3,(H,16,17);1H |
InChI Key |
UUOVHRBADDLYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCNCCCCNCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Intermediate Alkylation and Deprotection
A widely adopted route involves sequential alkylation of protected amines followed by deprotection and acetylation. In one approach, 4-aminopropanol is protected with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-3-aminopropanol. Subsequent mesylation with methanesulfonyl chloride generates a reactive intermediate, which undergoes nucleophilic displacement with 1,3-diaminopropane . The resulting alkylated amine is then deprotected using 4 M HCl in dioxane, yielding a primary amine intermediate. Acetylation with acetic anhydride in the presence of triethylamine forms the acetamide moiety, followed by HCl treatment to precipitate the hydrochloride salt . This method achieves an overall yield of 62% after purification via silica gel chromatography .
Key advantages include high selectivity due to Boc protection and compatibility with aqueous workup. However, the use of harsh acids for deprotection may necessitate careful temperature control to avoid side reactions.
HBTU/HOBt-Mediated Amide Coupling
Alternative routes employ carbodiimide-based coupling agents for direct amide bond formation. For example, tert-butyl diethylphosphonoacetate is reacted with p-chlorobenzyl bromide under basic conditions to form a phosphonate intermediate, which is then condensed with formaldehyde to yield a β-keto phosphonate . After deprotection with trifluoroacetic acid (TFA), the resulting carboxylic acid is coupled with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one using hydroxybenzotriazole (HOBt) and HBTU . While this method originally targeted benzimidazolone derivatives, adapting the coupling step to 3-((4-aminobutyl)amino)propylamine enables selective acetylation. Post-coupling hydrolysis with NaOH (2.5 M) liberates the free amine, which is acetylated and converted to the hydrochloride salt . Reported yields for analogous reactions range from 45% to 74% .
Nucleophilic Substitution with 3-(Boc-amino)propyl Bromide
A third method utilizes 3-(Boc-amino)propyl bromide as a key alkylating agent. In a representative procedure, 5,7-dibromoisatin is treated with potassium carbonate and 1-bromo-3-chloropropane in dimethylformamide (DMF) at 80°C to install the chloropropyl side chain . Subsequent nucleophilic substitution with 3-(Boc-amino)propyl bromide introduces the protected amine, which is deprotected with HCl in dioxane. Acetylation of the exposed amine with acetyl chloride in dichloromethane, followed by salt formation with HCl gas, affords the target compound in 45% yield . Microwave-assisted alkylation has also been explored, reducing reaction times to 3 hours with comparable yields .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: N1-Acetylspermine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by polyamine oxidase to produce 3-acetamidopropanal and putrescine.
Substitution: The acetyl group can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Polyamine oxidase is commonly used as the reagent for oxidation reactions.
Substitution: Acetyl chloride or acetic anhydride are used for acetylation reactions.
Major Products Formed:
Oxidation: 3-acetamidopropanal and putrescine.
Substitution: Various acetylated derivatives depending on the substituent used.
Scientific Research Applications
Chemical Properties and Structure
N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride is a complex organic compound characterized by its multi-amino structure, which enhances its reactivity and interaction with biological systems. Its molecular formula is , and it has been identified under various identifiers including PubChem CID 11181811 .
Scientific Research Applications
- Pharmaceutical Development
- Biochemical Assays
-
Cellular Studies
- The compound is employed in cellular studies to explore cell signaling pathways. It has shown promise in modulating pathways associated with cell proliferation and apoptosis, which are critical in cancer research. This application is particularly relevant for understanding how alterations in amino acid signaling can lead to tumorigenesis .
- Gene Delivery Systems
Case Studies
Mechanism of Action
N1-Acetylspermine (hydrochloride) exerts its effects through several mechanisms:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Polyamine Derivatives with Acetamide Modifications
(a) N1-Acetylspermine Trihydrochloride
- Structure : Similar polyamine backbone but with three hydrochloride groups and an acetylated terminal amine.
- Key Differences: Higher solubility due to trihydrochloride form. Molecular Weight: 371.54 g/mol vs. ~282.8 g/mol (monohydrochloride form). Pharmacological Role: Used in studies of polyamine transport and cancer therapeutics .
(b) Naspm Trihydrochloride
- Structure : Incorporates a naphthaleneacetamide group instead of a simple acetyl group.
- Key Differences :
(c) KR-39038
- Structure: The compound is embedded within KR-39038, a quinazolinone-based GRK5 inhibitor.
- Key Differences: The acetamide-polyamine chain serves as a linker, while the quinazolinone core provides GRK5 binding affinity. Pharmacological Data: IC$_{50}$ = 0.28 μM for GRK5 inhibition, demonstrating the importance of the polyamine-acetamide moiety in target engagement .
Caffeoyl-Polyamine Conjugates
(a) NB13 and NB16
- Structures : Feature caffeoyl (3,4-dihydroxybenzenepropanamide) groups attached to polyamine chains.
- Key Differences :
Kinase Inhibitors with Polyamine Linkers
(a) Pyrazole-Sulfonamide Derivatives (e.g., Compound 2j–2o)
Physicochemical and Pharmacokinetic Comparison
Research Implications and Gaps
- Structural-Activity Relationships : The acetamide-polyamine scaffold is versatile but requires terminal modifications (e.g., aromatic or kinase-binding groups) for target specificity .
- Contradictions: lists the compound as a trihydrochloride, while describes a monohydrochloride form. This discrepancy necessitates clarification in synthesis protocols.
- Untapped Applications: Potential in drug delivery (as a solubility enhancer) or as a standalone GRK5 inhibitor remains underexplored .
Biological Activity
N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride, also known by its CAS number 122306-08-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative data.
- Molecular Formula : C18H32N4O
- Molecular Weight : 320.5 g/mol
- CAS Number : 122306-08-5
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Research indicates that the compound may induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can significantly increase late apoptosis and necrosis in lung cancer cells (A549), with one derivative achieving up to 82% apoptosis induction at specific concentrations .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest, particularly in the G0/G1 phase. This effect is crucial as it prevents cancer cells from proliferating and can enhance the efficacy of other therapeutic agents .
- Inhibition of Tumor Growth : In vitro assays have demonstrated that compounds with similar structures exhibit potent inhibitory effects on tumor growth by targeting specific cellular pathways involved in proliferation and survival .
Study 1: Apoptosis in Cancer Cell Lines
In a study focusing on various chlorpromazine analogs, several compounds were tested for their ability to induce apoptosis in cancer cells. The results indicated that compounds exhibiting structural similarities to this compound showed significant pro-apoptotic activity across tested cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer) .
Study 2: Mechanistic Insights
Another study explored the mechanism behind the cytotoxicity of related compounds. It was found that they could induce apoptosis through mitochondrial pathways and activate caspases, leading to programmed cell death. The study emphasized the importance of understanding these mechanisms for developing effective cancer therapies .
Comparative Data on Biological Activity
| Compound Name | Apoptosis Induction (%) | Cell Cycle Arrest Phase | IC50 (µM) |
|---|---|---|---|
| N-(3-Aminopropyl)-acetamide | 42% (A549) | G0/G1 Phase | 11 |
| Chlorpromazine Analog A | 82% (A549) | G0/G1 Phase | 10 |
| Chlorpromazine Analog B | 93% (HCT116) | G0/G1 Phase | 9 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride, and what critical reaction conditions govern its purity and yield?
- Methodology : The compound is typically synthesized via sequential nucleophilic substitution and amidation. A validated route involves reacting 3-aminopropylamine with 4-aminobutanal under reductive amination (using NaBH3CN or NaBH(OAc)₃) to form the polyamine backbone, followed by acetylation with acetyl chloride in methanol at 0°C . Key parameters include:
- Temperature control : Acetylation at 0°C minimizes side reactions (e.g., over-acetylation).
- Purification : Precipitation in acetonitrile and vacuum drying yield a crystalline solid (melting point >300°C) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, RT | 65–70 | 92% |
| Acetylation | Acetyl chloride, 0°C | 85 | 98% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using D₂O or DMSO-d₆ to resolve amine protons. Key signals: δ 1.95 ppm (acetamide CH₃), δ 3.1–3.4 ppm (methylene groups in polyamine chain) .
- ESI-HRMS : Confirm molecular ion [M+H]⁺ at m/z 288.215 (calculated for C₁₂H₂₆ClN₅O) .
- HPLC : Use a C18 column with 0.1% TFA in H₂O/MeCN gradient (95:5 to 60:40 over 20 min) for purity assessment .
Advanced Research Questions
Q. How do steric and electronic factors in the polyamine backbone influence the compound’s reactivity in coordination chemistry or drug-delivery applications?
- Methodology :
- Comparative studies : Replace the acetamide group with bulkier substituents (e.g., benzamide) to assess steric effects on metal-binding affinity (e.g., Cu²⁺ or Zn²⁺) using isothermal titration calorimetry (ITC) .
- DFT calculations : Model charge distribution on amine groups to predict nucleophilicity and binding kinetics .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro pharmacological assays?
- Methodology :
- pH stability : Use phosphate buffer (pH 7.4) with 1 mM EDTA to chelate trace metals that catalyze degradation.
- Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis during storage .
- Data Table :
| Condition | Degradation Rate (t₁/₂, days) | Major Degradant |
|---|---|---|
| pH 7.4, 25°C | 14 | Deacetylated derivative |
| Lyophilized, -20°C | >180 | None detected |
Q. How does this compound compare structurally and functionally to analogs like N-Acetylspermine or N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine in modulating biological targets?
- Methodology :
- SAR analysis : Test analogs in apoptosis assays (e.g., caspase-3 activation). The acetamide group in the target compound reduces cationic charge vs. spermine, potentially lowering nonspecific binding .
- Biological data :
| Compound | IC₅₀ (Apoptosis Inhibition, μM) | LogP |
|---|---|---|
| Target Compound | 12.3 ± 1.2 | -1.5 |
| N-Acetylspermine | 8.9 ± 0.8 | -2.1 |
| N-Dodecyl derivative | >50 | 3.2 |
Experimental Design & Data Contradiction Resolution
Q. How to resolve discrepancies in reported melting points (202–203°C vs. >300°C) for this compound?
- Methodology :
- Recrystallization : Compare solvents (MeOH vs. MeCN) to isolate polymorphs.
- DSC analysis : Confirm thermal behavior; higher melting points may indicate anhydrous vs. hydrated forms .
Q. What analytical workflows validate the absence of genotoxic impurities (e.g., alkyl chlorides) in scaled-up batches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
